2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole
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Overview
Description
2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine with a suitable benzimidazole precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the hydrazinyl group, leading to different substituted products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological and chemical properties. These derivatives are often explored for their potential therapeutic applications .
Scientific Research Applications
2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their antimicrobial and anticancer properties.
Medicine: It serves as a precursor for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the development of new materials with unique properties, such as catalysts and sensors
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with biological molecules, influencing their activity. This interaction can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific derivative and its target .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazinyl-1H-benzo[d]imidazole
- 4,5,6,7-tetrahydro-1H-benzo[d]imidazole
- 1,2-diaryl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole
Uniqueness
2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole is unique due to its specific hydrazinyl substitution, which imparts distinct chemical and biological properties. This substitution allows for unique interactions with biological targets, making it a valuable compound for developing new therapeutic agents .
Properties
Molecular Formula |
C7H12N4 |
---|---|
Molecular Weight |
152.20 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1H-benzimidazol-2-ylhydrazine |
InChI |
InChI=1S/C7H12N4/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4,8H2,(H2,9,10,11) |
InChI Key |
DLWKKZFFVVZRHD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)NC(=N2)NN |
Origin of Product |
United States |
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